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Compound of Interest

Compound Name: 4-Aminoisobenzofuran-1,3-dione

Cat. No.: B094892 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and

synthetic pathways related to 4-Aminoisobenzofuran-1,3-dione (CAS No: 17395-99-2). This

compound is a valuable intermediate in medicinal chemistry and materials science, serving as

a precursor for a variety of complex heterocyclic systems with potential therapeutic

applications.[1]

Core Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and

characterization of 4-Aminoisobenzofuran-1,3-dione. The following sections and tables

summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed insight into the molecular structure of 4-
Aminoisobenzofuran-1,3-dione by mapping the hydrogen (¹H) and carbon (¹³C) atomic

environments.

¹H NMR Data
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The proton NMR spectrum is characterized by signals from the amino group and the aromatic

ring protons. In a deuterated dimethyl sulfoxide (DMSO-d₆) solvent, the amino protons (NH₂)

typically appear as a singlet.[1] The aromatic region is expected to show a more complex

splitting pattern due to the coupling between the adjacent protons.

Proton
Chemical Shift (δ)

ppm
Multiplicity Solvent

-NH₂ 3.9 Singlet DMSO-d₆

Aromatic-H Data not available - -

¹³C NMR Data

Quantitative ¹³C NMR data for 4-Aminoisobenzofuran-1,3-dione is not readily available in the

surveyed literature. However, the spectrum is expected to show signals corresponding to the

eight carbon atoms in the molecule, including two carbonyl carbons, and six aromatic carbons

(four CH and two quaternary).

Carbon Chemical Shift (δ) ppm

Carbonyl (C=O) Data not available

Aromatic (C-NH₂) Data not available

Aromatic (C-H) Data not available

Aromatic (quaternary) Data not available

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in 4-Aminoisobenzofuran-
1,3-dione. The spectrum is expected to show characteristic absorption bands for the amine N-

H bonds, aromatic C-H bonds, and the anhydride C=O bonds.
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Functional Group Expected Absorption Range (cm⁻¹)

N-H Stretch (amine) Data not available

C=O Stretch (anhydride) Data not available

C-N Stretch (aromatic amine) Data not available

Aromatic C-H Stretch Data not available

Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and elemental

composition of a compound. For 4-Aminoisobenzofuran-1,3-dione, high-resolution mass

spectrometry (HRMS) can confirm its molecular formula, C₈H₅NO₃.[1]

Parameter Value

Molecular Formula C₈H₅NO₃

Molecular Weight 163.13 g/mol

Experimental Mass (m/z) Data not available

Calculated Exact Mass 163.0269

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for 4-
Aminoisobenzofuran-1,3-dione are not extensively documented. However, standard

procedures for each technique would be employed.

NMR Spectroscopy (General Protocol)

Sample Preparation: A sample of 4-Aminoisobenzofuran-1,3-dione (typically 5-10 mg) is

dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500

MHz).
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¹H NMR: A standard proton experiment is run. Key parameters include the spectral width,

number of scans, and relaxation delay.

¹³C NMR: A proton-decoupled carbon experiment is performed to obtain singlets for each

unique carbon. A larger number of scans is typically required due to the lower natural

abundance of ¹³C.

IR Spectroscopy (General Protocol)

Sample Preparation: For solid samples, the compound is typically mixed with potassium

bromide (KBr) and pressed into a thin pellet. Alternatively, an attenuated total reflectance

(ATR) accessory can be used with the neat solid.

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)

spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum is collected

first and subtracted from the sample spectrum.

Mass Spectrometry (General Protocol)

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol,

acetonitrile) at a low concentration.

Ionization: An appropriate ionization technique is used, such as electrospray ionization (ESI)

for HRMS analysis.

Data Acquisition: The mass spectrum is acquired on a high-resolution mass spectrometer

(e.g., time-of-flight (TOF) or Orbitrap). The instrument is calibrated to ensure high mass

accuracy.

Synthetic and Reaction Workflows
4-Aminoisobenzofuran-1,3-dione is a versatile building block in organic synthesis. The

following diagrams illustrate its primary synthesis route and a common derivatization reaction.
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Caption: Synthesis of 4-Aminoisobenzofuran-1,3-dione.
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Caption: Derivatization via Amino-Acylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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